molecular formula C10H13NO3S B14714601 Benzamide, p-(isopropylsulfonyl)- CAS No. 20884-66-6

Benzamide, p-(isopropylsulfonyl)-

Cat. No.: B14714601
CAS No.: 20884-66-6
M. Wt: 227.28 g/mol
InChI Key: SCHHCBRKJGZVOR-UHFFFAOYSA-N
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Description

Benzamide, p-(isopropylsulfonyl)-, also known as 4-[(1-Methylethyl)sulfonyl]benzamide, is an organic compound with the molecular formula C10H13NO3S. This compound is a derivative of benzamide, where the para position of the benzene ring is substituted with an isopropylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including benzamide, p-(isopropylsulfonyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .

Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. For instance, the reaction of benzoic acid with aniline at temperatures above 180°C can yield benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions: Benzamide, p-(isopropylsulfonyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Benzamide, p-(isopropylsulfonyl)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, p-(isopropylsulfonyl)-, involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms. This involves the inhibition of I-kB breakdown and the induction of early apoptosis, making it a potential candidate for anti-inflammatory and anticancer therapies .

Comparison with Similar Compounds

Uniqueness: Benzamide, p-(isopropylsulfonyl)-, is unique due to its isopropylsulfonyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Benzamide, p-(isopropylsulfonyl)- (CAS Number: 20884-66-6), is a chemical compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Benzamide, p-(isopropylsulfonyl)- is characterized by the presence of an isopropylsulfonyl group attached to the benzamide structure. This unique substitution enhances its interaction with biological targets, resulting in various therapeutic effects.

Biological Activities

1. Antibacterial Activity
Research indicates that benzamide derivatives exhibit significant antibacterial properties. The compound has been investigated for its efficacy against several bacterial strains, demonstrating potential as an antibacterial agent .

2. Antioxidant Properties
Benzamide, p-(isopropylsulfonyl)- has shown promising antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

3. Anti-inflammatory and Anticancer Effects
The compound has been explored for its anti-inflammatory properties and potential anticancer effects. It is believed to inhibit the activation of NF-kB, a key regulator in inflammatory responses and cancer progression .

The biological activity of benzamide, p-(isopropylsulfonyl)- is primarily attributed to its ability to interact with specific molecular targets. It inhibits the degradation of I-kB, leading to reduced NF-kB activity, which is crucial in various inflammatory and cancer-related pathways . Additionally, it may induce apoptosis through separate mechanisms.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntibacterialEffective against multiple strains
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits NF-kB activation
AnticancerInduces apoptosis in cancer cells

Table 2: Comparative Study of Benzamide Derivatives

Compound NameEC50 (μM)CC50 (μM)Selectivity Index (SI)
Benzamide, p-(isopropylsulfonyl)-4.74>500>105
Chloro-substituted Benzamide1.77376212

This table summarizes the selectivity indices calculated from cytotoxicity (CC50) and effective concentration (EC50) values for various benzamide derivatives tested against SARS-CoV-2 in Vero E6 cells .

Synthesis and Applications

Benzamide, p-(isopropylsulfonyl)- serves as an intermediate in synthesizing other complex organic molecules. Its applications extend beyond medicinal chemistry to include roles in material science and agrochemicals . The compound's unique structural features allow for modifications that enhance its biological activity.

Properties

CAS No.

20884-66-6

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

4-propan-2-ylsulfonylbenzamide

InChI

InChI=1S/C10H13NO3S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H2,11,12)

InChI Key

SCHHCBRKJGZVOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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